molecular formula C19H24N2O3 B123578 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one CAS No. 134924-68-8

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

Cat. No. B123578
M. Wt: 328.4 g/mol
InChI Key: OKTGUGBZQBTMHZ-UHFFFAOYSA-N
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Description

The compound “2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one” is also known as Praziquantel . It is a broad-spectrum anthelmintic with excellent activity against all species of Schistosomes pathogenic to man and a wide range of cestodes .


Synthesis Analysis

Praziquantel was used as the parent starting material to synthesize a new series of praziquantel-3-arylidene derivatives and praziquantel–Mannich bases . The synthesis process was aimed at obtaining new antischistosomal compounds of more activity and lower adverse effects .


Molecular Structure Analysis

The molecular formula of Praziquantel is C19H24N2O2 . The IUPAC Standard InChI is InChI=1S/C19H24N2O2/c22-18-13-20 (19 (23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14 (16)10-11-21 (17)18/h4-6,9,15,17H,1-3,7-8,10-13H2 .


Chemical Reactions Analysis

Praziquantel can undergo a reaction to form 4‐hydroxy praziquantel . This reaction is part of the metabolic process of the compound.


Physical And Chemical Properties Analysis

The molecular weight of Praziquantel is 312.4061 . It has an enthalpy of fusion of 30.8 kJ/mol at a temperature of 412.2 K .

Safety And Hazards

While specific safety and hazard information for Praziquantel was not found in the search results, it is generally considered a safe drug for the treatment of parasitic infections .

Future Directions

There is a pressing need for discovering alternatives to Praziquantel due to the possibility of development of parasite resistance . New derivatives of Praziquantel are being synthesized and evaluated for their potential antischistosomal activities .

properties

IUPAC Name

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTGUGBZQBTMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928822, DTXSID901114356
Record name 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

CAS RN

60743-58-0, 134924-68-8, 134924-71-3
Record name 4-Hydroxypraziquantel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060743580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((cis-4-hydroxycyclohexyl)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((trans-4-hydroxycyclohexyl)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYCYCLOHEXYLCARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76ZX3N3LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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